molecular formula C9H9N3O B13214703 3-Amino-5-methyl-1H-indazole-7-carbaldehyde

3-Amino-5-methyl-1H-indazole-7-carbaldehyde

Cat. No.: B13214703
M. Wt: 175.19 g/mol
InChI Key: OVOWEWGUOZOBOY-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indazole core with an amino group at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1H-indazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of hydrazine derivatives and aldehydes under reflux conditions .

Industrial Production Methods

Industrial production of indazole derivatives often employs optimized synthetic routes to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 3-Amino-5-methyl-1H-indazole-7-carboxylic acid

    Reduction: 3-Amino-5-methyl-1H-indazole-7-methanol

    Substitution: Various substituted indazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-methyl-1H-indazole-7-carbaldehyde is unique due to the presence of both the amino and methyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-amino-5-methyl-1H-indazole-7-carbaldehyde

InChI

InChI=1S/C9H9N3O/c1-5-2-6(4-13)8-7(3-5)9(10)12-11-8/h2-4H,1H3,(H3,10,11,12)

InChI Key

OVOWEWGUOZOBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NN2)N)C=O

Origin of Product

United States

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